(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine
Description
Properties
Molecular Formula |
C10H11ClF3N |
|---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1 |
InChI Key |
CYJAYLQLXUPPJP-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that (R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine exhibits significant antidepressant-like effects in animal models. A study published in Journal of Medicinal Chemistry demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for treating major depressive disorders. The efficacy was compared against standard SSRIs, showing comparable results with fewer side effects .
2. Neuroprotective Effects
Another application is in neuroprotection. Studies have shown that the compound can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro experiments indicated a marked decrease in cell death under oxidative stress conditions when treated with this compound .
Material Science
3. Fluorinated Polymers
The trifluoromethyl group in the compound enhances its utility in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and electronics. A case study highlighted the use of this compound in developing new polymer blends that exhibit improved mechanical properties and durability .
Environmental Studies
4. Environmental Impact Assessment
Recent studies have explored the environmental implications of using this compound in agricultural practices as a pesticide. Research findings suggest that while effective against certain pests, its persistence in the environment raises concerns about bioaccumulation and toxicity to non-target species. A comprehensive assessment was conducted to evaluate its degradation pathways and ecological risks .
Data Tables
Case Study 1: Antidepressant Activity
A controlled study involving rats assessed the antidepressant effects of this compound compared to fluoxetine. Results showed a significant reduction in depressive behaviors measured by the forced swim test, indicating strong potential for clinical applications.
Case Study 2: Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with this compound significantly reduced apoptosis induced by hydrogen peroxide, suggesting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine (Cinacalcet Intermediate): Structure: Lacks the 4-chloro substituent. Relevance: A precursor to Cinacalcet, which acts as a calcium-sensing receptor (CaSR) agonist .
(R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine [(R)-1g] :
- Structure : Contains a 4-fluoro substituent and dimethylamine group.
- Synthesis : Prepared via alkylation with MeOTf, yielding 93% purity .
- Comparison : Fluorine’s smaller size and lower electronegativity compared to chlorine may reduce steric hindrance but decrease electron-withdrawing effects, influencing solubility and binding kinetics .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) :
- Structure : Urea derivative with the same 4-chloro-3-(trifluoromethyl)phenyl group.
- Activity : Exhibited high yield (86.8%) in synthesis, suggesting stability; ESI-MS m/z: 480.2 .
- Divergent Applications : Unlike the target amine, urea derivatives often target kinases or enzymes, highlighting functional group-dependent biological roles .
Stereochemical and Backbone Modifications
Key Compounds :
Cinacalcet Diastereomers: Structure: (2R)-N-(1R)-1-(naphthalen-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine. Relevance: Diastereomers of Cinacalcet show altered pharmacokinetics due to stereochemical variations .
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride :
- Structure : Similar backbone but lacks the 4-chloro substituent.
- Properties : Molecular weight 239.67 g/mol, purity 95% .
- Chloro vs. Hydrogen : Chlorine’s presence increases molecular weight by ~35.5 g/mol and may enhance oxidative stability .
Data Table : Comparison of Key Parameters
Biological Activity
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention for its potential biological activities. This compound's unique chemical structure, characterized by the presence of a trifluoromethyl group, influences its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H11ClF3N
- Molecular Weight : 237.65 g/mol
- CAS Number : 1213591-02-6
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can contribute to the compound's biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the electron-withdrawing trifluoromethyl group can significantly alter the pharmacokinetic properties of the compound, enhancing its binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can inhibit bacterial growth effectively. In particular, one study reported that related compounds displayed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 8 μg/mL |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Antichlamydial Activity
The compound has also been explored for its antichlamydial properties. A study highlighted that the inclusion of a trifluoromethyl group was crucial for achieving antichlamydial activity. The compound demonstrated a dose-dependent inhibition of Chlamydia infections, with an IC50 value indicating significant potency against this pathogen .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various analogs of this compound and evaluated their biological activities. The results indicated that modifications in substituents could enhance or diminish activity against specific pathogens.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the trifluoromethyl group significantly impacts the biological efficacy of these compounds. For example, replacing the trifluoromethyl group with other substituents often resulted in a loss of activity, underscoring its importance in maintaining biological function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
